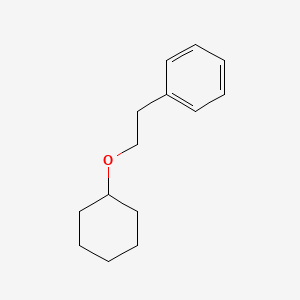
PHENAFLEUR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenafleur is a biodegradable fragrance ingredient known for its refined floral note with hyacinth associations and a modifying fruity (raspberry) effect . It is widely used in various personal care products such as shampoos, soaps, deodorants, and fine fragrances due to its stability and long-lasting substantivity .
Vorbereitungsmethoden
The synthetic route to Phenafleur typically involves the reaction of cyclohexanol with ethylene oxide to form 2-(cyclohexyloxy)ethanol, which is then reacted with benzene in the presence of a catalyst to yield this compound . Industrial production methods focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Analyse Chemischer Reaktionen
Phenafleur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenafleur has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of aromatic substitution and oxidation reactions.
Biology: Investigated for its potential effects on cellular processes and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of Phenafleur involves its interaction with olfactory receptors, leading to the perception of its floral and fruity scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Phenafleur can be compared with other fragrance compounds such as:
Linalool: Known for its floral and spicy scent, commonly used in perfumes and personal care products.
Geraniol: Exhibits a sweet, rose-like fragrance and is used in various cosmetic formulations.
Citronellol: Has a fresh, floral scent with citrus undertones, widely used in fragrances and insect repellents.
This compound stands out due to its unique combination of floral and fruity notes, as well as its excellent stability and long-lasting substantivity .
Eigenschaften
CAS-Nummer |
80858-47-5 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-cyclohexyloxyethylbenzene |
InChI |
InChI=1S/C14H20O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI-Schlüssel |
HLMIVULQFMULRM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(CC1)OCCC2=CC=CC=C2 |
Key on ui other cas no. |
80858-47-5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














